Alpha-Methyldopamine Exhibits a Functional Shift from Non-Selective to Exclusively Alpha-2 Adrenoceptor-Mediated Vasoconstriction Compared to Dopamine
Alpha-methyl substitution of dopamine results in a complete functional shift in the receptor subtype mediating vasoconstriction. While dopamine induces vasoconstriction mediated equally by both postsynaptic vascular alpha-1 and alpha-2 adrenoceptors, its alpha-methyl derivative (alpha-methyldopamine) produces vasoconstriction exclusively through activation of alpha-2 adrenoceptors [1].
| Evidence Dimension | Receptor subtype mediating vasoconstriction |
|---|---|
| Target Compound Data | Exclusively alpha-2 adrenoceptors |
| Comparator Or Baseline | Dopamine: Mediated equally by postsynaptic vascular alpha-1 and alpha-2 adrenoceptors |
| Quantified Difference | Functional shift from dual alpha-1/alpha-2 to exclusive alpha-2 activity |
| Conditions | Pithed rat model |
Why This Matters
This functional shift is critical for researchers requiring a tool to selectively probe alpha-2 adrenoceptor function without the confounding influence of alpha-1 activation, a property not found in the endogenous ligand dopamine.
- [1] Ruffolo, R. R., Jr., Goldberg, M. R., & Morgan, E. L. (1984). Interactions of epinephrine, norepinephrine, dopamine and their corresponding alpha-methyl-substituted derivatives with alpha and beta adrenoceptors in the pithed rat. Journal of Pharmacology and Experimental Therapeutics, 230(3), 595-600. View Source
